Midaxifylline
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Overview
Description
Midaxifylline: is a synthetic compound that belongs to the class of xanthine derivatives. It is known for its role as an adenosine receptor antagonist, which means it can block the action of adenosine, a neurotransmitter that plays a role in promoting sleep and relaxation. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of chronic heart failure and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of midaxifylline involves several steps, starting from readily available starting materials. The key steps include:
Formation of the xanthine core: This is typically achieved through the condensation of a suitable amine with a xanthine precursor.
Substitution reactions: Various substituents are introduced onto the xanthine core through nucleophilic substitution reactions.
Cyclization: The final step involves cyclization to form the desired this compound structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Midaxifylline can undergo oxidation reactions, particularly at the nitrogen atoms in the xanthine ring.
Reduction: Reduction reactions can also occur, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly employed.
Major Products:
Scientific Research Applications
Chemistry: It is used as a model compound for studying xanthine derivatives and their interactions with adenosine receptors.
Biology: Research has focused on its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Midaxifylline has shown promise in the treatment of chronic heart failure, Alzheimer’s disease, and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Midaxifylline exerts its effects by binding to adenosine receptors, particularly the A1 receptor subtype. This binding inhibits the action of adenosine, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. The elevated cAMP levels result in various physiological effects, including increased heart rate and improved cardiac output. The molecular targets and pathways involved in these effects are still being investigated, but they are believed to include modulation of intracellular signaling cascades and gene expression .
Comparison with Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with peripheral artery disease.
Uniqueness of Midaxifylline: this compound is unique in its specific binding affinity for the A1 adenosine receptor, which distinguishes it from other xanthine derivatives. This selectivity makes it a promising candidate for targeted therapeutic applications, particularly in cardiovascular and neurological disorders .
Properties
CAS No. |
151159-23-8 |
---|---|
Molecular Formula |
C16H25N5O2 |
Molecular Weight |
319.40 g/mol |
IUPAC Name |
8-(1-aminocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-3-9-20-12-11(13(22)21(10-4-2)15(20)23)18-14(19-12)16(17)7-5-6-8-16/h3-10,17H2,1-2H3,(H,18,19) |
InChI Key |
UFOBUCDTKQDDTN-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3(CCCC3)N |
151159-23-8 | |
Origin of Product |
United States |
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